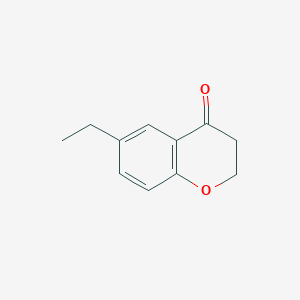

6-Ethylchroman-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-4,7H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOPQFHGBYBLIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OCCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Ethylchroman-4-one

Abstract

6-Ethylchroman-4-one is a heterocyclic compound belonging to the chromanone class, characterized by a benzene ring fused to a dihydropyranone ring with an ethyl substituent.[1] Chromanones serve as crucial intermediates in the synthesis of a wide array of biologically active molecules and are investigated for their potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1][2] This guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and safe handling of this compound, tailored for researchers, chemists, and professionals in the field of drug development.

Core Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical properties is essential for its application in research and synthesis. This compound is a solid material under standard conditions, and its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 6-Ethyl-2,3-dihydro-4H-chromen-4-one | N/A |

| CAS Number | 58633-19-1 | N/A |

| Molecular Formula | C₁₁H₁₂O₂ | [3] |

| Molecular Weight | 176.21 g/mol | [3] |

| Appearance | Solid (Specific color not detailed) | [3] |

| InChI | 1S/C11H12O2/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-4,7H,2,5-6H2,1H3 | [3] |

| MDL Number | MFCD03789268 | [3] |

Synthesis of Chroman-4-ones

The synthesis of the chroman-4-one scaffold is a well-established process in organic chemistry, often serving as the initial step for creating more complex derivatives.

General Synthetic Approach: Intramolecular Cyclization

A common and effective method for synthesizing chroman-4-ones involves a two-step process starting from a substituted phenol and a suitable carboxylic acid.[1]

-

Friedel-Crafts Acylation: A phenol (e.g., resorcinol for a 7-hydroxy derivative) is reacted with a 3-halopropionic acid (e.g., 3-bromopropionic acid) in the presence of a Lewis acid catalyst like trifluoromethanesulfonic acid. This step forms a phenyl propanone intermediate.[1]

-

Intramolecular Cyclization: The intermediate is then treated with a base, such as sodium hydroxide (NaOH), which facilitates an intramolecular Williamson ether synthesis (an SN2 reaction), leading to the closure of the dihydropyranone ring to form the chroman-4-one structure.[1]

While the specific synthesis of the 6-ethyl derivative is not detailed in the provided search results, a similar strategy starting from 4-ethylphenol would be a logical synthetic route.

Alternative Synthetic Routes

Other innovative methods for synthesizing the broader class of chromones (which can be reduced to chromanones) have been developed. One such method is an intramolecular Wittig reaction, which involves the cyclization of acylphosphoranes derived from O-acylsalicylic acids.[4] This approach offers a one-pot synthesis and can produce high yields.[4]

Spectroscopic and Analytical Characterization

Accurate characterization is critical for confirming the identity, purity, and structure of a synthesized compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule.[5] Although specific NMR data for this compound is not available, expected chemical shifts can be inferred from analogous structures reported in the literature.[6][7]

-

¹H NMR: Protons on the aromatic ring would appear in the downfield region (~7.0-8.0 ppm). The methylene protons of the dihydropyranone ring would likely appear as multiplets around 2.7 ppm (adjacent to the carbonyl) and 4.5 ppm (adjacent to the ether oxygen). The ethyl group would show a characteristic quartet and triplet in the upfield region (~1.2-2.7 ppm).

-

¹³C NMR: The carbonyl carbon (C-4) would be the most downfield signal, typically above 180 ppm.[1] Aromatic carbons would resonate between 100-165 ppm, while the aliphatic carbons of the ethyl group and the dihydropyranone ring would appear in the upfield region.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.[5] For this compound, the most prominent and diagnostic peak would be the strong carbonyl (C=O) stretch, expected in the region of 1680-1700 cm⁻¹. Other expected signals include C-H stretches from the aromatic and aliphatic portions and C-O stretches from the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide structural information through fragmentation patterns.[5] For this compound, the molecular ion peak [M]⁺ would be observed at an m/z ratio corresponding to its molecular weight (176.21).

Analytical Workflow: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of organic compounds.[8][9]

Caption: A typical workflow for purity analysis of this compound using HPLC.

-

Instrumentation: Utilize a standard HPLC system equipped with a C18 reversed-phase column and a UV-Vis detector.[9]

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent like methanol or acetonitrile to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm filter to remove particulates.[9]

-

Mobile Phase: Prepare a mobile phase, for example, an isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed before use.[9]

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient (e.g., 25 °C)

-

Detection Wavelength: A wavelength of maximum absorbance, likely around 254 nm or 295 nm, should be used.[9]

-

-

Data Analysis: The purity of the sample is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all observed peaks in the chromatogram.

Safety, Handling, and Storage

Proper safety protocols are mandatory when handling any chemical intermediate. While a specific Safety Data Sheet (SDS) for this compound is not detailed, guidelines can be established based on related compounds and general laboratory safety principles.[10][11]

Hazard Classification

This compound is classified with the GHS07 pictogram and the signal word "Warning".[3]

-

Hazard Statement (H-code): H302 - Harmful if swallowed.[3]

-

Precautionary Statements (P-codes): P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

| Protection Type | Specification | Rationale |

| Eye/Face | Safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and accidental splashes.[10] |

| Hand | Chemical-resistant nitrile or neoprene gloves. | Prevents direct skin contact.[10] |

| Body | Standard laboratory coat. | Protects skin and clothing from contamination.[11] |

| Respiratory | Use in a well-ventilated area or chemical fume hood. | Minimizes inhalation of airborne dust particles.[11] |

Handling and Storage Protocol

References

- 1. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives | MDPI [mdpi.com]

- 2. This compound [myskinrecipes.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemos.de [chemos.de]

6-Ethylchroman-4-one chemical structure and IUPAC name

An In-depth Technical Guide to 6-Ethylchroman-4-one: Structure, Synthesis, and Applications

Introduction

The chroman-4-one framework is a prominent heterocyclic scaffold that serves as a cornerstone in medicinal chemistry and drug discovery. Its unique structural and electronic properties make it a "privileged structure," frequently found in a wide array of biologically active compounds. This guide focuses on a specific derivative, this compound, providing a comprehensive technical overview for researchers, medicinal chemists, and professionals in drug development. We will delve into its precise chemical identity, explore robust synthetic methodologies, detail its spectroscopic signature, and discuss its current and potential applications as a therapeutic agent and synthetic intermediate.

Chemical Identity and Structure

It is crucial to distinguish the saturated "chroman-4-one" core from its unsaturated counterpart, "chromen-4-one" (also known as chromone). The title compound, this compound, features the saturated heterocyclic ring system.

IUPAC Nomenclature and Molecular Formula

The formal IUPAC name for this compound is 6-ethyl-2,3-dihydrochromen-4-one . The parent structure, chroman-4-one, is systematically named 2,3-dihydrochromen-4-one[1]. The addition of an ethyl group at the 6th position of the benzo-fused ring dictates its full name.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 6-ethyl-2,3-dihydrochromen-4-one | - |

| Molecular Formula | C₁₁H₁₂O₂ | [2] |

| Molecular Weight | 176.21 g/mol | [2] |

| CAS Number | 24136-39-2 | - |

Chemical Structure

The structure consists of a dihydropyran-4-one ring fused to a benzene ring, with an ethyl substituent at the C6 position.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of chroman-4-one derivatives is a well-established field, with several reliable methods available. A highly efficient and common approach is the intramolecular cyclization of a 2'-hydroxychalcone intermediate, which can be formed in a one-pot reaction from the corresponding 2'-hydroxyacetophenone.

Synthetic Pathway Overview

The synthesis begins with 1-(4-ethyl-2-hydroxyphenyl)ethanone, which undergoes a base-catalyzed aldol condensation with formaldehyde (or a synthetic equivalent like paraformaldehyde) to form a reactive intermediate. This is followed by an intramolecular Michael addition (cyclization) to yield the final chroman-4-one ring system. This methodology is adapted from general procedures for synthesizing substituted chroman-4-ones, which are noted for their efficiency[3][4].

References

6-Ethylchroman-4-one synthesis pathways overview

An In-depth Technical Guide to the Synthesis of 6-Ethylchroman-4-one

Executive Summary

This compound is a heterocyclic ketone of significant interest in medicinal chemistry and drug development. As a key structural motif and versatile synthetic intermediate, it serves as a foundational building block for more complex bioactive molecules. This guide provides a comprehensive overview of the principal synthetic pathways for this compound, designed for researchers, chemists, and professionals in drug development. Moving beyond simple procedural outlines, this document delves into the mechanistic rationale behind key synthetic strategies, offers a comparative analysis of different routes, and provides a detailed, field-proven experimental protocol. The discussion is grounded in authoritative references to ensure scientific integrity and reproducibility.

Part 1: The this compound Scaffold: Structure and Significance

The chroman-4-one core consists of a benzene ring fused to a dihydropyranone ring.[1] This scaffold is prevalent in a wide array of natural products and pharmacologically active compounds, exhibiting activities such as anticancer, antioxidant, and anti-inflammatory effects.[1][2] The ethyl substituent at the 6-position provides a crucial lipophilic handle, which can be pivotal for modulating a molecule's pharmacokinetic and pharmacodynamic properties. Consequently, efficient and scalable access to this compound is a critical objective for synthetic chemists aiming to explore this chemical space.

Part 2: Principal Synthesis Pathways

The construction of the this compound ring system can be achieved through several strategic approaches. The most prominent and reliable methods involve either the cyclization of a pre-formed linear phenolic precursor or a condensation-cyclization sequence starting from a substituted acetophenone.

Pathway A: Intramolecular Friedel-Crafts Cyclization

A classic and robust method for forming the chroman-4-one ring is through an intramolecular Friedel-Crafts acylation. This reaction proceeds by electrophilic aromatic substitution, where a tethered acyl group attacks the electron-rich phenol ring to forge the new heterocyclic ring.[3][4][5]

2.1.1 Mechanistic Rationale

The core of this pathway involves generating an acylium ion or a highly polarized acyl-catalyst complex, which then acts as the electrophile. The synthesis typically begins with a 3-(4-ethylphenoxy)propanoic acid derivative. In the presence of a strong acid catalyst (e.g., polyphosphoric acid, Eaton's reagent, or methanesulfonic acid), the carboxylic acid is activated and cyclizes onto the ortho position of the phenoxy group. The choice of catalyst is critical; it must be potent enough to promote acylation without causing decomposition of the starting material or product. This strategy is widely employed for analogous structures like thiochroman-4-ones, where 3-(phenylthio)propanoic acids are cyclized under acidic conditions.[6]

2.1.2 Synthetic Workflow: Friedel-Crafts Cyclization

The general workflow for this pathway is visualized below.

Caption: Intramolecular Friedel-Crafts cyclization pathway.

Pathway B: Condensation-Cyclization of a 2'-Hydroxyacetophenone

An alternative and highly efficient route involves the condensation of a 5'-ethyl-2'-hydroxyacetophenone with an aldehyde, followed by cyclization. This approach builds the C2-C3 bond of the pyranone ring first. A particularly effective modern variant of this method utilizes a one-pot, base-mediated aldol-type condensation under microwave irradiation, which significantly accelerates the reaction and often improves yields.[7][8]

2.2.1 Mechanistic Rationale

The reaction is initiated by a base (e.g., diisopropylamine - DIPA) that deprotonates the methyl group of the acetophenone, forming an enolate. This enolate then attacks an aldehyde (typically formaldehyde or a synthetic equivalent like paraformaldehyde for an unsubstituted C2 position), in a Claisen-Schmidt condensation. The resulting aldol adduct undergoes a rapid intramolecular Michael addition, where the phenolic hydroxyl group attacks the newly formed α,β-unsaturated ketone. A final dehydration step yields the chroman-4-one ring system. The use of microwave irradiation provides rapid, uniform heating, which is crucial for driving the reaction to completion quickly and minimizing side product formation.[8]

2.2.2 Synthetic Workflow: Condensation-Cyclization

The logical flow from starting materials to the final product via this pathway is outlined below.

Caption: Condensation-cyclization pathway.

Part 3: Comparative Analysis and Process Optimization

The choice of synthetic pathway depends on factors such as starting material availability, desired scale, and required purity.

| Feature | Pathway A: Friedel-Crafts Cyclization | Pathway B: Condensation-Cyclization |

| Starting Materials | 4-Ethylphenol, acrylic acid derivatives | 5'-Ethyl-2'-hydroxyacetophenone, formaldehyde |

| Key Reagents | Strong acids (PPA, H₂SO₄) | Base (DIPA), EtOH solvent |

| Reaction Conditions | High temperatures, often harsh | Microwave irradiation, 160-170 °C, 1 hr |

| Advantages | Utilizes readily available phenol | Often one-pot, rapid, higher yields |

| Disadvantages | Harsh acidic conditions, potential for side reactions | Requires synthesis of the substituted acetophenone |

| Typical Yields | Moderate | Good to Excellent (50-88% reported for analogues)[7][8] |

Key Experimental Considerations:

-

Catalyst Choice: For Pathway A, the strength and quantity of the acid catalyst are paramount. For Pathway B, the choice of base can influence the rate of condensation versus side reactions.

-

Solvent: In the microwave-assisted procedure for Pathway B, ethanol is an effective solvent that couples well with microwave energy.[7]

-

Temperature Control: Precise temperature control in microwave synthesis is crucial for reproducibility and preventing byproduct formation.[7]

-

Purification: For both pathways, purification is typically achieved by flash column chromatography. The polarity of the eluent must be optimized to separate the product from unreacted starting materials and any polymeric byproducts.

Part 4: Detailed Experimental Protocol

The following protocol is adapted from the general procedure for the microwave-assisted synthesis of substituted chroman-4-ones, a robust and efficient method representative of Pathway B.[7][8]

4.1 Microwave-Assisted Synthesis of this compound

Objective: To synthesize this compound from 5'-Ethyl-2'-hydroxyacetophenone and paraformaldehyde.

Materials:

-

5'-Ethyl-2'-hydroxyacetophenone

-

Paraformaldehyde (or 37% aqueous formaldehyde)

-

Diisopropylamine (DIPA)

-

Ethanol (EtOH), absolute

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

10% Sodium hydroxide (NaOH)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc) and Hexane for elution

Experimental Workflow Diagram:

Caption: Experimental workflow for microwave synthesis.

Step-by-Step Procedure:

-

Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine 5'-ethyl-2'-hydroxyacetophenone (1.0 equiv), paraformaldehyde (1.2 equiv), and absolute ethanol to form a 0.4 M solution of the acetophenone.

-

Addition of Base: To the stirred solution, add diisopropylamine (DIPA) (1.2 equiv) dropwise.

-

Microwave Reaction: Securely cap the vial and place it in the cavity of a microwave reactor. Irradiate the mixture at 160-170 °C for 1 hour with active stirring. Monitor the internal pressure to ensure it remains within the vessel's limits.

-

Aqueous Workup: After the reaction is complete, allow the vessel to cool to room temperature. Transfer the reaction mixture to a separatory funnel, diluting with dichloromethane (CH₂Cl₂).

-

Extraction: Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, deionized water, and finally with brine. The basic wash removes unreacted phenolic starting material, while the acidic wash removes the DIPA base.

-

Drying and Solvent Removal: Dry the separated organic phase over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexane) to afford the pure this compound.

-

Analysis: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the final yield.

Part 5: Conclusion and Future Perspectives

The synthesis of this compound is well-established through several reliable pathways. The classical intramolecular Friedel-Crafts cyclization offers a fundamental approach, while modern methods, particularly the one-pot microwave-assisted condensation of 2'-hydroxyacetophenones, provide a more efficient, rapid, and often higher-yielding alternative.[7][8] The choice of route can be tailored based on available resources and project goals. As the demand for novel therapeutics grows, the development of even more efficient, scalable, and environmentally benign ("green") syntheses for key intermediates like this compound will remain an active area of research, potentially exploring flow chemistry or novel catalytic systems.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. 傅-克酰基化反应 [sigmaaldrich.cn]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Chroman-4-one Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Chroman-4-one Scaffolds

For Researchers, Scientists, and Drug Development Professionals

The chroman-4-one, or 2,3-dihydro-1-benzopyran-4-one, framework is a prominent heterocyclic scaffold that serves as a cornerstone in the field of medicinal chemistry.[1][2] Structurally, it consists of a benzene ring fused to a dihydropyranone ring.[1] This core structure is found in a wide array of naturally occurring compounds, particularly flavonoids like flavanones and isoflavanones, which are known for their diverse biological activities.[1][3] The absence of the C2-C3 double bond distinguishes chroman-4-ones from their chromone counterparts, a seemingly minor structural tweak that results in significant variations in their pharmacological profiles.[1]

This structural motif is considered a "privileged structure" because its derivatives are capable of binding to a wide range of biological targets, leading to a broad spectrum of therapeutic effects.[4] The versatility of the chroman-4-one scaffold allows for synthetic modifications at multiple positions (primarily C2, C3, C6, and C8), enabling the fine-tuning of its physicochemical properties and biological activities.[5] As a result, chroman-4-one derivatives have been extensively investigated and developed as potent anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective agents.[1][6][7] This guide provides a technical overview of the key biological activities of chroman-4-one scaffolds, details the experimental protocols used for their evaluation, and explores the structure-activity relationships that govern their therapeutic potential.

Core Biological Activities and Mechanistic Insights

The therapeutic versatility of the chroman-4-one scaffold is demonstrated through its efficacy in multiple disease models. The following sections delve into the primary biological activities, supported by mechanistic data and structure-activity relationship (SAR) analyses.

Anticancer Activity

Chroman-4-one derivatives, including naturally occurring flavanones and synthetic analogues, exhibit significant anticancer potential.[1] Their mechanisms of action are often multifactorial, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanistic Causality: The anticancer effects of many chroman-4-one derivatives are linked to their ability to induce oxidative stress within cancer cells. By increasing intracellular reactive oxygen species (ROS) and depleting glutathione (GSH) levels, these compounds can trigger apoptosis (programmed cell death) and autophagy.[8] Furthermore, this oxidative stress can lead to significant genotoxicity, causing DNA damage that overwhelms the cancer cells' repair mechanisms.[8] Certain derivatives also function as potent and selective inhibitors of enzymes crucial for cancer progression, such as Sirtuin 2 (SIRT2), a deacetylase implicated in cell cycle regulation and tumorigenesis.[9][10] Inhibition of SIRT2 by chroman-4-ones has been shown to correlate with antiproliferative effects in breast and lung cancer cell lines.[9]

Structure-Activity Relationship (SAR) Insights: The substitution pattern on the chroman-4-one ring is critical for its anticancer potency.

-

Thiochromanone Skeleton: Replacing the oxygen atom in the heterocycle with a sulfur atom (to form a thiochromanone) has been shown to enhance anticancer activity.[11][12][13]

-

C3 Position: Attaching a benzene ring via a double bond at the C3 position is associated with enhanced antiproliferative potency.[8]

-

C2, C6, and C8 Positions: For SIRT2 inhibition, an alkyl chain of three to five carbons at the C2 position, combined with large, electron-withdrawing groups (like bromo or chloro) at the C6 and C8 positions, is crucial for high potency.[4][10][14] The carbonyl group at C4 is also essential for this inhibitory activity.[4]

Data Presentation: Anticancer Activity of Chroman-4-one Derivatives

| Compound Class/Derivative | Cancer Cell Line(s) | Key Finding (IC₅₀/Activity) | Mechanism of Action | Reference |

| 3-Benzylidenechroman-4-one (Compound 1) | Colon Cancer Cell Lines (various) | IC₅₀: 8–20 µM (comparable to cisplatin) | Pro-oxidant, induces ROS, decreases GSH, leads to apoptosis/autophagy and DNA damage | [8] |

| 6,8-Dibromo-2-pentylchroman-4-one | SIRT2 Enzyme Assay | IC₅₀: 1.5 µM | Selective SIRT2 Inhibition | [14] |

| 2-Alkyl-6,8-disubstituted-chroman-4-ones | MCF-7 (Breast), A549 (Lung) | Showed antiproliferative effects correlating with SIRT2 inhibition potency | SIRT2 Inhibition | [9] |

| 3-[4-(2-aryl-2-oxoethoxy)arylidene]thiochroman-4-ones | NCI-60 Cell Line Panel | Exhibited higher anticancer activity than corresponding chromanone derivatives | Not specified | [11][13] |

Antimicrobial Activity

The rise of microbial resistance necessitates the development of novel antimicrobial agents. Chroman-4-one and its derivatives, including homoisoflavonoids, have emerged as a promising class of compounds with broad-spectrum activity against pathogenic bacteria and fungi.[15][16]

Mechanistic Causality: While the exact mechanisms are still under investigation for many derivatives, molecular modeling studies suggest that these compounds can inhibit key microbial enzymes essential for survival and virulence. For instance, in Candida albicans, specific chroman-4-one derivatives are predicted to inhibit cysteine synthase or target key proteins in fungal stress response pathways like HOG1 kinase.[15][16] This targeted inhibition disrupts critical cellular processes, leading to the suppression of microbial growth.

Structure-Activity Relationship (SAR) Insights:

-

Homoisoflavonoid Structure: The conversion of a chroman-4-one into a homoisoflavonoid (by adding a benzyl group) can confer or enhance antifungal activity.[15]

-

Substituents on Ring B: The presence of methoxy groups at the meta position of the B-ring in homoisoflavonoids appears to enhance bioactivity.[15][16]

-

C7 Hydroxyl Group: The addition of alkyl or aryl carbon chains to the hydroxyl group at the C7 position tends to reduce antimicrobial activity, suggesting a free hydroxyl group may be important for interaction with the biological target.[15][16]

-

C2 Vinyl Group: Novel 2-vinylchroman-4-ones have been identified as potent antibiotics against multiresistant strains like MRSA (methicillin-resistant S. aureus).[17]

Data Presentation: Antimicrobial Activity of Chroman-4-one Derivatives

| Compound Class/Derivative | Target Microorganism(s) | Key Finding (MIC) | Reference |

| Chroman-4-one & Homoisoflavonoid Derivatives | Candida species, S. epidermidis, P. aeruginosa | MIC values ranging from 64 to 1024 µg/mL | [15] |

| 2-Vinylchroman-4-ones | MRSA (methicillin-resistant S. aureus) | Potent activity, with MIC as low as 0.39 μg/mL for some derivatives | [17][18] |

| Spiroisoxazolidine Chromanones | Human and plant pathogens | Potent antimicrobial agents | [19] |

Antioxidant Activity

Many chroman-4-one derivatives are potent antioxidants, capable of mitigating the damaging effects of oxidative stress, a condition implicated in numerous chronic diseases.[1]

Mechanistic Causality: The primary mechanism behind the antioxidant effect is free radical scavenging. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method to evaluate this. DPPH is a stable free radical with a deep violet color.[20] An antioxidant compound donates a hydrogen atom or an electron to the DPPH radical, neutralizing it and causing the color to fade to a pale yellow.[20] The degree of this color change, measured by a decrease in absorbance, is directly proportional to the compound's radical scavenging capacity.[20][21]

Structure-Activity Relationship (SAR) Insights:

-

Hydroxy Groups: The presence and position of hydroxyl groups on the aromatic rings are critical. For example, a 7-hydroxy-3-[(3,4,5-trihydroxyphenyl)methylene] chroman-4-one derivative showed potent antioxidant activity.[3]

-

C2 and C3 Substitutions: Substitutions at the C-2 and C-3 positions with groups like methoxyphenyl or benzylidene can yield potent antioxidant compounds.[1]

-

O-Alkyl Groups: The addition of O-alkyl groups is generally well-tolerated and can sometimes improve antioxidant activity compared to the parent compound.[3]

Neuroprotective Activity

Derivatives of the chroman-4-one scaffold have also been investigated for their neuroprotective effects, with potential applications in treating neurodegenerative disorders and ischemic stroke.[14][22]

Mechanistic Causality: The neuroprotective action of these compounds is often multifaceted. One key mechanism is the inhibition of enzymes like SIRT2, which is involved in aging-related neurodegenerative diseases.[14] Another critical pathway is the mitigation of oxidative stress, a central player in neuronal damage following an ischemic event.[23][24] By scavenging free radicals and supporting endogenous antioxidant systems (e.g., glutathione levels), these compounds can protect neurons from cell death.[25] A comprehensive evaluation of neuroprotective action involves both in vitro models (using neuronal cell cultures exposed to neurotoxins) and in vivo models that simulate conditions like cerebral ischemia.[23][24]

Experimental Workflows and Protocols

A rigorous and systematic evaluation of biological activity is paramount in drug discovery. The following section provides detailed protocols for key assays, explaining the causality behind the experimental design. This ensures a self-validating system where results can be trusted.

Workflow for Biological Activity Screening

The discovery process for a novel chroman-4-one derivative typically follows a logical progression from initial synthesis to detailed biological characterization.

Caption: General workflow for screening the biological activity of novel chroman-4-one derivatives.

Protocol 1: Assessment of Anticancer Activity via MTT/XTT Cell Viability Assay

Principle: These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[26] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan product.[27][28] The intensity of the color is directly proportional to the number of living, metabolically active cells.[28] The key difference is that MTT forms a water-insoluble purple formazan requiring a solubilization step (e.g., with DMSO), whereas XTT forms a water-soluble orange formazan, streamlining the protocol.[27]

Workflow Diagram: MTT Assay

Caption: Step-by-step experimental workflow for the MTT cell viability assay.

Detailed Methodology:

-

Cell Seeding:

-

Culture human cancer cells (e.g., MCF-7 for breast cancer) under standard conditions (37°C, 5% CO₂).

-

Trypsinize and count the cells. Seed them into a 96-well microplate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.[29]

-

Causality: This density ensures cells are in the logarithmic growth phase during the experiment, providing a robust metabolic signal.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a high-concentration stock solution (e.g., 10-50 mM) of the test chroman-4-one derivative in sterile DMSO.[29]

-

Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Causality: Using a range of concentrations is essential to generate a dose-response curve and accurately calculate the IC₅₀ value.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations.

-

Controls: Include wells with vehicle control (medium with the same final concentration of DMSO, typically ≤ 0.5%) and a positive control (a known anticancer drug).[29] A "no-cell" blank is also required.

-

-

Incubation:

-

Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[29]

-

-

MTT Reagent Addition and Formazan Formation:

-

Formazan Solubilization:

-

Carefully remove the culture medium from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the crystals.[29] Gently pipette to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate spectrophotometer.[28][30] A reference wavelength of 630 nm can be used to reduce background noise.[30]

-

Calculate the percentage of cell viability using the formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

-

Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

-

Protocol 2: Assessment of Antioxidant Activity via DPPH Radical Scavenging Assay

Principle: This assay quantifies the ability of a compound to act as a free radical scavenger. The stable DPPH radical absorbs light strongly at ~517 nm. When it is reduced by an antioxidant, its color changes from violet to yellow, and the absorbance decreases. This change is stoichiometric with respect to the number of electrons taken up.[20]

Mechanism Diagram: DPPH Assay

Caption: Mechanism of the DPPH free radical scavenging assay by an antioxidant compound.

Detailed Methodology:

-

Reagent Preparation:

-

DPPH Working Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[20][21] Store in the dark as DPPH is light-sensitive.

-

Test Compound Stock Solution: Dissolve the chroman-4-one derivative in a suitable solvent (e.g., methanol) to prepare a stock solution (e.g., 1 mg/mL).[20] Create a series of dilutions from this stock.

-

Positive Control: Prepare a stock solution and dilutions of a known antioxidant like ascorbic acid or Trolox.[31]

-

-

Assay Procedure (96-well plate format):

-

In each well, add 100 µL of the DPPH working solution.

-

Add 100 µL of the test compound dilution (or positive control dilution) to the corresponding wells.

-

Controls:

-

Blank: 100 µL Methanol + 100 µL Methanol.

-

Control (A_control): 100 µL DPPH Solution + 100 µL Methanol.[20]

-

-

Mix thoroughly.

-

-

Incubation:

-

Incubate the plate in the dark at room temperature for 30 minutes.[21]

-

Causality: Incubation in the dark is critical to prevent the light-induced degradation of the DPPH radical, which would lead to inaccurate results.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.[21][32]

-

Calculate the percentage of DPPH radical scavenging activity using the formula:[20] % Scavenging Activity = [(A_control - A_sample) / A_control] * 100

-

Plot the % Scavenging Activity against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Conclusion and Future Outlook

The chroman-4-one scaffold unequivocally holds its status as a privileged structure in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, from potent, selective anticancer effects via enzyme inhibition and induction of oxidative stress to broad-spectrum antimicrobial and neuroprotective actions. The structure-activity relationship studies consistently highlight that minor chemical modifications to the core scaffold can lead to significant gains in potency and selectivity, underscoring the immense potential for rational drug design.

Future research should focus on synthesizing novel libraries of chroman-4-one derivatives with greater structural diversity to explore new biological targets. A deeper investigation into the molecular mechanisms, particularly through advanced techniques like proteomics and transcriptomics, will be crucial to fully elucidate their modes of action. Furthermore, optimizing the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds will be essential for their successful translation from the laboratory to clinical applications. The continued exploration of this versatile scaffold is a promising avenue for the development of next-generation therapeutics to combat a range of human diseases.

References

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Making sure you're not a bot! [gupea.ub.gu.se]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and structure-activity relationships of 2-vinylchroman-4-ones as potent antibiotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. | Semantic Scholar [semanticscholar.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. acmeresearchlabs.in [acmeresearchlabs.in]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

A Technical Guide to the Discovery, Isolation, and Structural Elucidation of Chromanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromanone derivatives represent a privileged heterocyclic scaffold due to their widespread natural occurrence and significant pharmacological potential.[1][2] These compounds, found extensively in plants and fungi, exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3][4] Structurally differing from the related chromones by the absence of a C2-C3 double bond, chromanones often display unique biological profiles, making them compelling targets for drug discovery.[2][5] However, unlocking their therapeutic potential is critically dependent on the robust and systematic discovery, isolation, and purification of individual derivatives from complex natural matrices or synthetic mixtures. This guide provides an in-depth, experience-driven framework for navigating this process, from initial bioprospecting to definitive structural elucidation, equipping researchers with the necessary protocols and causal logic to accelerate their research and development efforts.

Discovery Pathways for Novel Chromanones

The quest for novel chromanone derivatives begins with a targeted search in the most promising territories: the vast chemical diversity of nature and the creative potential of synthetic chemistry.

Bioprospecting from Natural Sources

Nature is the most prolific source of chromanone scaffolds.[1][5] Plants, fungi, and bacteria have evolved the biosynthetic machinery to produce a rich array of these compounds.[1][6] The initial and most critical phase involves the methodical extraction of these metabolites from their biological matrix.

1.1.1 Extraction Methodologies: The First Crucial Step

The choice of extraction technique is paramount as it directly influences the yield and profile of the compounds obtained. The primary goal is to efficiently lyse the source material's cells and solubilize the target chromanones while minimizing the co-extraction of undesirable compounds.

Detailed Protocol: Ultrasound-Assisted Extraction (UAE)

UAE is a highly efficient method that uses the energy from ultrasonic waves to accelerate the extraction process, often leading to higher yields in shorter times.[7]

-

Sample Preparation: Dry the plant or fungal material at a controlled temperature (40-50 °C) to prevent degradation of thermolabile compounds. Grind the dried material into a fine powder (e.g., 40-60 mesh) to maximize the surface area for solvent penetration.

-

Solvent Selection & Ratio: Mix the powdered material with an appropriate solvent. A mixture of alcohol and water (e.g., 70-80% ethanol or methanol) is often effective for extracting a broad range of chromanones.[8] A typical solid-to-solvent ratio is 1:20 (g/mL).[7]

-

Ultrasonic Treatment: Place the flask containing the mixture into an ultrasonic bath. For targeted extractions, parameters should be optimized. For example, conditions like 80 °C for approximately 30-40 minutes have been shown to be effective for certain chromanones.[7]

-

Filtration and Concentration: Following sonication, filter the mixture through filter paper (e.g., Whatman No. 1) to remove solid debris. Concentrate the resulting filtrate under reduced pressure using a rotary evaporator at a temperature below 50 °C to obtain the crude extract.

Causality Behind the Choices:

-

Why UAE? The cavitation effect produced by ultrasound creates micro-fractures in the cell walls, enhancing solvent penetration and mass transfer, thereby improving extraction efficiency over simple maceration.

-

Why Ethanol/Methanol-Water Mixtures? Chromanones possess a range of polarities. A hydroalcoholic solvent system provides a polarity gradient capable of solubilizing both moderately polar and more polar glycosylated derivatives. Seventy percent methanol is a frequently used and efficient solvent for this purpose.[8]

High-Throughput Screening (HTS) of Extracts

To rapidly identify promising extracts, HTS is employed. This involves testing the crude extracts in a panel of biological assays relevant to the desired therapeutic area (e.g., cytotoxicity assays for anticancer discovery, enzyme inhibition assays). Extracts showing significant activity are prioritized for fractionation and isolation.

Caption: High-Throughput Screening (HTS) workflow for prioritizing active extracts.

A Systematic Workflow for Isolation and Purification

The journey from a complex crude extract to a pure chromanone derivative is a multi-step process of systematic fractionation and purification, guided by chromatographic principles.[9][10]

Preliminary Fractionation

The crude extract is a complex mixture containing pigments, fats, and other primary metabolites. The first step is to simplify this mixture.

Detailed Protocol: Solid-Phase Extraction (SPE)

SPE is a rapid, efficient, and often automatable technique for sample clean-up and fractionation.

-

Cartridge Selection: Choose a sorbent based on the polarity of the target chromanones. For many derivatives, a reversed-phase sorbent like C18 is ideal.

-

Conditioning: Pass a non-polar solvent (e.g., methanol) through the C18 cartridge, followed by an equilibrating solvent (e.g., deionized water). This activates the stationary phase.

-

Loading: Dissolve the crude extract in a minimal amount of a polar solvent (e.g., water with a small amount of methanol) and load it onto the conditioned cartridge.

-

Washing: Elute highly polar, undesirable compounds with a weak solvent like water or a low-percentage aqueous methanol solution.

-

Elution: Elute the chromanones of interest by sequentially increasing the solvent strength (e.g., 25% methanol, 50% methanol, 75% methanol, 100% methanol). Collect each fraction separately.

Causality Behind the Choices:

-

Why SPE? SPE provides a more efficient and reproducible fractionation than traditional liquid-liquid extraction, with lower solvent consumption.

-

Why C18? The C18 (octadecyl) stationary phase is non-polar. It strongly retains non-polar compounds while allowing polar impurities to pass through. By gradually increasing the polarity of the mobile phase (eluting solvent), compounds are eluted in order of increasing hydrophobicity, achieving a polarity-based separation.

Table 1: Common SPE Sorbents for Chromanone Fractionation

| Sorbent Type | Separation Principle | Typical Application |

| C18 (Reversed-Phase) | Hydrophobic Interactions | General purpose for moderately polar to non-polar chromanones. |

| Silica (Normal-Phase) | Adsorption (Polarity) | Separation of non-polar chromanones from very non-polar lipids. |

| Diol | Hydrogen Bonding | Good for separating isomers or compounds with hydroxyl groups. |

| SAX (Strong Anion Exchange) | Ion Exchange | Isolation of acidic chromanones or those with phenolic groups. |

Core Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the cornerstone of modern natural product isolation, offering unparalleled resolution and reproducibility.[11]

Detailed Protocol: Preparative Reversed-Phase HPLC (RP-HPLC)

-

Analytical Method Development: First, develop an analytical method using a smaller column (e.g., 4.6 mm ID) to determine the optimal mobile phase composition (e.g., a gradient of acetonitrile in water, often with 0.1% formic acid to improve peak shape) and column chemistry (e.g., C18, Phenyl-Hexyl).

-

Scaling Up: Scale the optimized analytical method to a preparative column (e.g., >20 mm ID). The flow rate and injection volume are increased proportionally to the column's cross-sectional area.

-

Injection and Fraction Collection: Dissolve the enriched SPE fraction in the initial mobile phase and inject it into the HPLC system. Collect fractions based on the retention times of the peaks observed in the analytical chromatogram, using an automated fraction collector.

-

Purity Analysis: Analyze each collected fraction using the analytical HPLC method to assess purity. Pool fractions of the same pure compound.

-

Solvent Removal: Remove the HPLC solvent from the pooled fractions via lyophilization (freeze-drying) or rotary evaporation to yield the pure, isolated chromanone derivative.

Caption: Workflow for analytical to preparative HPLC method development.

Structural Elucidation: From Fraction to Formula

Once a pure compound is isolated, its chemical structure must be determined. This is achieved by integrating data from several powerful spectroscopic techniques.[12] Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for this purpose.[13][14]

The Spectroscopic Toolkit

A combination of Mass Spectrometry (MS) and a suite of NMR experiments is typically required for unambiguous structure determination.[12]

-

Mass Spectrometry (MS): High-Resolution MS (HR-MS) provides the accurate mass of the molecule, which is used to determine its elemental composition (molecular formula).

-

1D NMR (¹H and ¹³C):

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).[15]

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

-

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms.[14]

-

COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular skeleton.

-

Data Integration Workflow

The process of structure elucidation is a logical puzzle, solved by systematically integrating data from each spectroscopic technique.

Caption: Integrated workflow for structural elucidation using MS and NMR data.

Conclusion and Future Perspectives

The systematic approach outlined in this guide—from targeted extraction and efficient fractionation to high-resolution chromatographic separation and definitive spectroscopic analysis—forms a robust and self-validating framework for the discovery and isolation of novel chromanone derivatives. As analytical technologies continue to advance, particularly in the sensitivity of NMR and the power of computational methods for structure prediction, the pace of discovery is set to accelerate.[13] The integration of these advanced chemical techniques with innovative biological screening platforms will continue to unlock the vast therapeutic potential held within this important class of natural products, paving the way for the development of next-generation pharmaceuticals.

References

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scilit.com [scilit.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.journalagent.com [pdf.journalagent.com]

- 11. Separation of quinones and their derivatives by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. hyphadiscovery.com [hyphadiscovery.com]

- 14. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 15. jchps.com [jchps.com]

The Chroman-4-one Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman-4-one nucleus, a heterocyclic motif consisting of a benzene ring fused to a dihydropyranone ring, stands as a cornerstone in medicinal chemistry.[1] Its prevalence in a vast array of natural products and synthetically accessible derivatives underscores its significance as a "privileged structure."[2] This guide provides a comprehensive exploration of the pharmacological relevance of the chroman-4-one core, delving into its synthetic accessibility, diverse biological activities, and underlying mechanisms of action. We will traverse its applications in oncology, neurodegenerative disorders, inflammation, and infectious diseases, offering field-proven insights and detailed experimental workflows to empower researchers in the ongoing quest for novel therapeutics.

The Structural and Synthetic Landscape of Chroman-4-one

The chroman-4-one scaffold, chemically known as 2,3-dihydro-1-benzopyran-4-one, is distinguished from its close relative, chromone, by the absence of a C2-C3 double bond.[3] This seemingly minor structural variance imparts significant differences in conformational flexibility and, consequently, in biological activity.[1] The core structure provides a versatile template for chemical modification at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Key Synthetic Strategies

The construction of the chroman-4-one ring system is well-established in organic synthesis, with several efficient methods available to medicinal chemists. A prevalent and robust approach involves the base-catalyzed intramolecular oxa-Michael addition.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Alkyl-Chroman-4-ones [4]

This protocol describes an efficient one-step synthesis of 2-alkyl-substituted chroman-4-ones via a base-mediated aldol condensation followed by an intramolecular oxa-Michael addition, facilitated by microwave irradiation.

Materials:

-

Appropriate 2'-hydroxyacetophenone

-

Appropriate aldehyde (1.1 equivalents)

-

Diisopropylamine (DIPA) (1.1 equivalents)

-

Ethanol (EtOH)

-

Dichloromethane (CH₂Cl₂)

-

10% Sodium hydroxide (NaOH) solution (aqueous)

-

1 M Hydrochloric acid (HCl) solution (aqueous)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the corresponding aldehyde (1.1 equivalents) and diisopropylamine (1.1 equivalents).

-

Heat the reaction mixture using microwave irradiation at 160–170 °C for 1 hour. The hold time should be fixed with normal absorption.

-

After cooling, dilute the mixture with dichloromethane.

-

Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired chroman-4-one derivative.

Causality of Experimental Choices:

-

Microwave Irradiation: This technique significantly accelerates the reaction rate, often leading to higher yields and cleaner product profiles in a shorter time frame compared to conventional heating.[4]

-

Diisopropylamine (DIPA): DIPA serves as a moderately strong, non-nucleophilic base, ideal for promoting the initial aldol condensation without competing side reactions.

-

Aqueous Washes: The series of acidic and basic washes are crucial for removing unreacted starting materials, the basic catalyst, and acidic byproducts, simplifying the final purification step.

Caption: Microwave-assisted synthesis of chroman-4-ones.

The Pharmacological Spectrum of Chroman-4-one Derivatives

The chroman-4-one scaffold has been identified as a key pharmacophore in a multitude of therapeutic areas. Its derivatives have demonstrated significant potential as anticancer, neuroprotective, anti-inflammatory, antioxidant, and antimicrobial agents.[3]

Anticancer Activity

Chroman-4-one derivatives have emerged as promising candidates in oncology research, exhibiting cytotoxic effects against various cancer cell lines.[1][5] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanisms of Action in Cancer:

-

Sirtuin Inhibition: Certain chroman-4-one analogues have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[4][6] SIRT2 is implicated in cell cycle regulation, and its inhibition can lead to the hyperacetylation of α-tubulin, disrupting microtubule dynamics and consequently inhibiting tumor growth.[4][7]

-

Topoisomerase Inhibition: Some derivatives have been suggested to exert their anticancer effects by inhibiting topoisomerase enzymes, which are crucial for DNA replication and repair in rapidly dividing cancer cells.[5]

-

Induction of Apoptosis: Studies have shown that certain 3-benzylidene-chroman-4-ones can induce apoptosis in cancer cells, a programmed cell death pathway that is often dysregulated in cancer.[8]

| Compound Class | Cancer Cell Line(s) | Reported Activity (IC₅₀) | Proposed Mechanism | Reference |

| 2-Alkyl-6,8-dibromo-chroman-4-ones | Various | Low micromolar range | SIRT2 Inhibition | [4] |

| 3-Benzylidene-4-chromanones | MDA-MB-231, SK-N-MC, KB | More effective than etoposide | Not specified | [5] |

| Chroman-2,4-dione derivatives | HL-60, MOLT-4 | 24.4 ± 2.6 μM (Compound 13) | Cytotoxicity | [5] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay) [5]

This protocol outlines the determination of the cytotoxic effects of chroman-4-one derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HL-60, MOLT-4)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Chroman-4-one derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5x10³ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the chroman-4-one compounds in the complete medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Neuroprotective Effects

The chroman-4-one scaffold is also a promising platform for the development of agents targeting neurodegenerative diseases like Alzheimer's and Parkinson's disease.[9][10]

Therapeutic Targets in Neurodegeneration:

-

Monoamine Oxidase (MAO) Inhibition: Derivatives of chromone, a related scaffold, have shown potent inhibitory activity against MAO-A and MAO-B, enzymes involved in the degradation of neurotransmitters.[9] Inhibition of these enzymes can increase the levels of neurotransmitters in the brain, which is a therapeutic strategy for Parkinson's disease.

-

Cholinesterase Inhibition: Some chroman-4-one derivatives exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[10] This is a key therapeutic approach for Alzheimer's disease.

-

Sigma Receptor Modulation: Certain chromanones show high affinity for σ1 and σ2 receptors, which are implicated in various cellular functions and are considered potential targets for neurodegenerative disorders.[10]

Caption: Multi-target approach of chroman-4-ones in neuroprotection.

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are underlying factors in many diseases. Chroman-4-one derivatives have demonstrated significant potential in mitigating these processes.[3][11]

Mechanisms of Anti-inflammatory and Antioxidant Action:

-

Modulation of Inflammatory Pathways: Some 2-phenyl-4H-chromen-4-one derivatives have been shown to suppress inflammation by inhibiting the TLR4/MAPK signaling pathway, leading to a downregulation of pro-inflammatory cytokines like IL-6 and TNF-α.[12]

-

Free Radical Scavenging: The phenolic hydroxyl groups often present in chroman-4-one structures contribute to their antioxidant activity by donating a hydrogen atom to scavenge free radicals.[1]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. The chroman-4-one scaffold has proven to be a valuable starting point for the development of such compounds.[3][13]

Structure-Activity Relationship (SAR) in Antimicrobial Activity:

-

Studies have shown that substitutions at various positions of the chroman-4-one ring can significantly influence antimicrobial potency. For instance, the introduction of a methoxy group at the meta position of ring B in related homoisoflavonoids was found to enhance antimicrobial activity.[3]

-

Conversely, the addition of alkyl or aryl carbon chains to the hydroxyl group at position 7 was observed to reduce antimicrobial activity.[3]

Experimental Protocol: Antimicrobial Susceptibility Testing (Microdilution Method) [3][14]

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of chroman-4-one derivatives against various pathogenic microorganisms using the broth microdilution method.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus epidermidis, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Chroman-4-one derivatives (dissolved in DMSO)

-

Positive control antibiotics/antifungals (e.g., Amoxicillin, Amphotericin B)

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the test microorganism in the appropriate broth.

-

Perform serial twofold dilutions of the chroman-4-one compounds in the broth directly in the 96-well plates.

-

Add the microbial inoculum to each well, resulting in a final volume of 100-200 µL.

-

Include a positive control (microorganism with standard drug), a negative control (broth only), and a growth control (microorganism in broth with DMSO).

-

Incubate the plates at the appropriate temperature (e.g., 37 °C for bacteria, 35 °C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

Conclusion and Future Perspectives

The chroman-4-one core represents a remarkably versatile and pharmacologically relevant scaffold in drug discovery. Its synthetic tractability, coupled with its ability to interact with a wide range of biological targets, has cemented its status as a privileged structure. The diverse biological activities, spanning from anticancer and neuroprotective to anti-inflammatory and antimicrobial, highlight the immense therapeutic potential harbored within this heterocyclic system.

Future research should continue to explore the vast chemical space around the chroman-4-one nucleus. The elucidation of structure-activity relationships, aided by computational modeling, will be pivotal in designing next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. As our understanding of disease biology deepens, the chroman-4-one scaffold is poised to remain a critical building block in the development of novel and effective therapies for a myriad of human ailments.

References

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Making sure you're not a bot! [gupea.ub.gu.se]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 14. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Ethylchroman-4-one derivatives and analogs synthesis

An In-Depth Technical Guide to the Synthesis of 6-Ethylchroman-4-one Derivatives and Analogs

Authored by Gemini, Senior Application Scientist

Introduction: The Chroman-4-one Scaffold as a Privileged Structure in Medicinal Chemistry

The chroman-4-one, or dihydro-1-benzopyran-4-one, framework is a cornerstone of heterocyclic chemistry and a highly valued scaffold in drug discovery.[1][2] Its rigid, bicyclic structure, consisting of a fused benzene and dihydropyranone ring, is a common feature in a multitude of naturally occurring compounds, particularly flavonoids like flavanones and isoflavanones.[1][2] This prevalence in nature has designated chroman-4-one as a "privileged structure"—a molecular framework that is able to provide ligands for diverse receptors, making it a fertile starting point for the development of novel therapeutic agents.[3][4]

The biological significance of chroman-4-one derivatives is vast and well-documented. Depending on the substitution pattern on the bicyclic system, these compounds have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][5] For instance, certain derivatives have been developed as potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative disorders and cancer.[6][7][8]

This guide focuses specifically on the synthesis of This compound and its analogs. The introduction of an ethyl group at the 6-position modifies the lipophilicity and electronic properties of the scaffold, potentially influencing its pharmacokinetic profile and biological activity. Understanding the synthetic routes to this core and its derivatives is crucial for researchers aiming to explore its therapeutic potential and conduct structure-activity relationship (SAR) studies.

This document provides a detailed exploration of the primary synthetic methodologies, field-proven insights into experimental choices, step-by-step protocols, and strategies for analog development.

Core Synthetic Strategies for the Chroman-4-one Framework

The construction of the chroman-4-one ring system can be broadly approached via two highly effective and versatile strategies: intramolecular Friedel-Crafts type cyclization of phenoxypropanoic acids and the base-mediated condensation of a 2'-hydroxyacetophenone with an aldehyde, followed by an intramolecular oxa-Michael addition.

Diagram: Overview of Primary Synthetic Pathways

Caption: High-level overview of the two primary synthetic routes to this compound derivatives.

Strategy 1: Intramolecular Friedel-Crafts Cyclization

This classical and robust method is arguably the most direct route to chroman-4-ones that are unsubstituted at the C2 and C3 positions. The strategy involves two main stages: the synthesis of a 3-phenoxypropanoic acid precursor, followed by its acid-catalyzed intramolecular cyclization.

Mechanistic Rationale

The process begins with the etherification of a starting phenol—in our case, 4-ethylphenol—with a three-carbon synthon. A common choice is 3-chloropropionic acid or its ester, where the phenol acts as a nucleophile. Alternatively, a Michael addition of the phenol to acrylonitrile, followed by hydrolysis of the nitrile, achieves the same intermediate.[9]

The key step is the cyclization of the resulting 3-(4-ethylphenoxy)propanoic acid. This reaction is an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation). A strong protic acid (like trifluoromethanesulfonic acid, TfOH) or a Lewis acid in combination with a dehydrating agent (like polyphosphoric acid, PPA) is used.[9] The acid protonates the carboxylic acid, which then eliminates water to form a highly reactive acylium ion. This electrophile is then attacked by the electron-rich aromatic ring, preferentially at the ortho position to the activating ether oxygen, to form the six-membered pyranone ring.

Diagram: Mechanism of Friedel-Crafts Cyclization

Caption: Mechanism of the acid-catalyzed intramolecular Friedel-Crafts cyclization.

Strategy 2: Base-Mediated Aldol Condensation & Intramolecular Oxa-Michael Addition

This method is exceptionally powerful for synthesizing 2-substituted chroman-4-one derivatives and can often be performed in a single step.[7][10] It provides a convergent approach where two different building blocks are combined late in the synthesis, allowing for rapid generation of analogs.

Mechanistic Rationale

The synthesis commences with a 2'-hydroxyacetophenone (here, 5'-ethyl-2'-hydroxyacetophenone) and an aldehyde. In the presence of a base such as diisopropylamine (DIPA) or pyrrolidine, the acetophenone is deprotonated at the α-carbon to form an enolate.[10][11] This enolate then performs a nucleophilic attack on the aldehyde in a classic aldol condensation reaction. The resulting β-hydroxy ketone intermediate readily dehydrates to form an α,β-unsaturated ketone (a chalcone analog).

The final, ring-closing step is an intramolecular oxa-Michael (or 1,4-conjugate) addition. The nucleophilic phenoxide, formed under the basic conditions, attacks the β-carbon of the unsaturated system, leading to the formation of the chroman-4-one ring.[6] The use of microwave irradiation has been shown to significantly accelerate this reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[7][10]

Diagram: Mechanism of Aldol / Oxa-Michael Pathway

Caption: Pathway for the synthesis of 2-substituted chroman-4-ones via condensation.

Detailed Experimental Protocols

The following protocol describes the synthesis of the core this compound scaffold using the intramolecular Friedel-Crafts cyclization strategy. This method is chosen for its reliability in producing the target compound without substitution at C2/C3.

Protocol 1: Synthesis of this compound

Step 1a: Synthesis of 3-(4-ethylphenoxy)propanenitrile

-

Rationale: This step creates the C-O-C-C-C backbone. Using acrylonitrile is efficient, and the subsequent hydrolysis is typically high-yielding.

-

Reagents:

-

4-Ethylphenol (1.0 eq)

-

Acrylonitrile (1.5 eq)

-

Potassium Carbonate (K₂CO₃, 0.2 eq, catalyst)

-

tert-Butanol (solvent)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 4-ethylphenol, tert-butanol, and potassium carbonate.

-

Stir the mixture at room temperature for 10 minutes.

-

Slowly add acrylonitrile to the mixture.

-

Heat the reaction mixture to reflux (approx. 85-90 °C) and maintain for 12-18 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and filter to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-(4-ethylphenoxy)propanenitrile, which can often be used in the next step without further purification.

-

Step 1b: Hydrolysis to 3-(4-ethylphenoxy)propanoic acid

-

Rationale: The nitrile must be converted to a carboxylic acid to enable the subsequent Friedel-Crafts acylation.

-

Reagents:

-

Crude 3-(4-ethylphenoxy)propanenitrile (1.0 eq)

-

Sodium Hydroxide (NaOH, 5.0 eq)

-

Ethanol/Water (1:1 mixture)

-

-

Procedure:

-

Dissolve the crude nitrile in the ethanol/water mixture.

-

Add sodium hydroxide pellets and heat the mixture to reflux (approx. 100 °C) for 4-6 hours.

-

Cool the reaction mixture in an ice bath and acidify to pH ~2 using concentrated hydrochloric acid (HCl).

-

A white precipitate of 3-(4-ethylphenoxy)propanoic acid will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Step 2: Intramolecular Friedel-Crafts Cyclization to this compound

-

Rationale: This is the key ring-forming step. Polyphosphoric acid (PPA) serves as both the acidic catalyst and a powerful dehydrating agent.

-

Reagents:

-

3-(4-ethylphenoxy)propanoic acid (1.0 eq)

-

Polyphosphoric Acid (PPA, ~10x weight of the acid)

-

-

Procedure:

-

In a round-bottom flask, heat PPA to 80-90 °C with mechanical stirring.

-

Slowly and carefully add the 3-(4-ethylphenoxy)propanoic acid to the hot PPA.

-

Maintain the temperature at 90-100 °C for 1-2 hours. The mixture will become a thick, homogenous solution.

-

Monitor the reaction by TLC (quenching a small aliquot in water and extracting with ethyl acetate).

-